molecular formula C40H51NO14 B611038 Streptovarycin CAS No. 1404-74-6

Streptovarycin

Cat. No.: B611038
CAS No.: 1404-74-6
M. Wt: 769.8 g/mol
InChI Key: JDECNKBYILMOLE-CJQFIEQYSA-N
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Description

Streptovarycin is a member of the ansamycin family of antibiotics, which are known for their complex macrolide structures. These compounds are derived from the bacterium Streptomyces spectabilis and are notable for their potent antibacterial properties. This compound, in particular, has been studied for its ability to inhibit bacterial RNA synthesis, making it a valuable tool in the fight against bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of streptovarycin involves the fermentation of Streptomyces spectabilis. The process begins with the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The complex yields yellow crystals from ethyl acetate and hexane. It is a neutral or weakly acidic substance that hydrolyzes on treatment with dilute alkali .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large fermenters, and the antibiotic is extracted using organic solvents. The purification process involves multiple steps, including filtration, crystallization, and chromatography, to ensure the final product is of high purity and potency .

Chemical Reactions Analysis

Types of Reactions: Streptovarycin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs when this compound is treated with dilute alkali, leading to the breakdown of the compound.

    Oxidation: this compound can be oxidized under specific conditions to form various derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of simpler compounds, while oxidation can lead to the formation of more complex derivatives .

Scientific Research Applications

Streptovarycin has a wide range of applications in scientific research:

Mechanism of Action

Streptovarycin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of RNA from DNA. This inhibition disrupts the production of essential proteins, ultimately leading to bacterial cell death. The molecular targets of this compound include the beta subunit of RNA polymerase, which is crucial for the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness of Streptovarycin: this compound is unique due to its specific mechanism of action, targeting bacterial RNA polymerase. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its complex macrolide structure provides a distinct advantage in terms of stability and potency .

Properties

CAS No.

1404-74-6

Molecular Formula

C40H51NO14

Molecular Weight

769.8 g/mol

IUPAC Name

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate

InChI

InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1

InChI Key

JDECNKBYILMOLE-CJQFIEQYSA-N

Isomeric SMILES

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Streptovarycin;  U 7750;  U-7750;  U7750

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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